2-bromoacetic acid
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Overview
Description
Preparation Methods
2-Bromoacetic acid can be synthesized through the bromination of acetic acid. One common method is the Hell-Volhard-Zelinsky reaction, which involves the bromination of acetic acid in the presence of red phosphorus . The reaction can be represented as follows:
CH3COOH+Br2+P→BrCH2COOH+HBr
Another method involves the direct bromination of acetic acid in the presence of light :
CH3COOH+Br2→BrCH2COOH+HBr
Chemical Reactions Analysis
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions.
Esterification: It can react with alcohols to form esters in the presence of an acid catalyst.
Cycloaddition: It is used in cycloaddition reactions to form cyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with a hydroxide ion would yield glycolic acid.
Scientific Research Applications
2-Bromoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromoacetic acid involves its role as an alkylating agent. It can inhibit enzymes by alkylating nucleophilic sites on proteins and other biomolecules. For example, it inhibits pyruvate orthophosphate dikinase, an enzyme essential for photosynthetic CO₂ assimilation in C₄ plants . This inhibition leads to a reduction in photosynthetic activity and can be used as a herbicidal mechanism .
Comparison with Similar Compounds
2-Bromoacetic acid is similar to other halogenated acetic acids, such as:
Chloroacetic acid (ClCH₂COOH): Similar in structure but contains a chlorine atom instead of bromine.
Fluoroacetic acid (FCH₂COOH): Contains a fluorine atom and is known for its high toxicity.
Iodoacetic acid (ICH₂COOH): Contains an iodine atom and is used in biochemical research.
Compared to these compounds, this compound is unique due to its specific reactivity and applications in organic synthesis and biochemical research.
Properties
Molecular Formula |
C2H3BrO2 |
---|---|
Molecular Weight |
140.94 g/mol |
IUPAC Name |
2-bromoacetic acid |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2 |
InChI Key |
KDPAWGWELVVRCH-HQMMCQRPSA-N |
Isomeric SMILES |
C([14C](=O)O)Br |
Canonical SMILES |
C(C(=O)O)Br |
Origin of Product |
United States |
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